N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a complex organic compound that has attracted significant interest in various scientific fields, particularly due to its unique chemical structure and potential applications in medicinal chemistry. This compound features a benzamide core, substituted with a methoxybenzyl group and a piperidinylpyrazinyl moiety, which contribute to its distinctive properties and biological activities.
The compound is cataloged under the Chemical Abstracts Service Registry Number 1251695-75-6 and is available through various chemical suppliers, including BenchChem and PubChem, which provide detailed descriptions and specifications of the compound.
N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide belongs to the class of benzamide derivatives. Its structure comprises aromatic rings and nitrogen-containing heterocycles, which are common in many bioactive compounds. This classification highlights its potential as a pharmaceutical candidate.
The synthesis of N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves several synthetic steps starting from readily available precursors. A common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular formula for N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is C25H28N4O3. The structure features:
The molecular weight is approximately 432.524 g/mol, and it exhibits a complex three-dimensional arrangement that influences its chemical reactivity and biological interactions.
N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing analogs with enhanced biological activity.
The mechanism of action for N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects that could include inhibition or activation of metabolic pathways relevant to disease processes. For instance, it could inhibit certain enzymes involved in cancer progression or microbial resistance, thereby exerting therapeutic effects .
N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is typically described as a solid at room temperature with solubility in organic solvents. Specific physical property data such as melting point and boiling point are often not disclosed but can vary based on purity and crystalline form.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture depending on its formulation. It has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for purity assessment .
N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide has a wide range of applications in scientific research:
This compound's unique structure and diverse applications make it an important subject of study in both academic research and industrial development.
Benzamide derivatives have evolved from simple analgesic scaffolds to precision-targeted therapeutic agents. Early phthalimide-based immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide demonstrated clinical utility but suffered from hydrolytic instability and off-target effects . Contemporary research has shifted toward non-phthalimide benzamides with conformational restriction to enhance binding specificity and physicochemical properties. For example, fluorinated benzamides (e.g., compound 8d from Table 1) exhibit 2-fold higher CRBN binding affinity (IC₅₀ = 63 ± 16 μM) than non-fluorinated analogs due to intramolecular hydrogen bonding that preorganizes the scaffold for target engagement . This evolution culminated in locked benzamide-type cereblon modulators that mimic natural degrons while minimizing neo-substrate recruitment—critical for reducing teratogenic risks associated with classical IMiDs .
Table 1: Evolution of Key Benzamide Derivatives with Improved Properties [7]
Compound Class | Representative Structure | Key Advancement | Affinity/Stability Change |
---|---|---|---|
Classical IMiDs | Thalidomide/Pomalidomide | Initial CRBN engagement | Low hydrolytic stability |
Fluorinated Benzamides | 8d (R1=F, R3=NH₂) | Enhanced conformational control | IC₅₀ = 63 ± 16 μM (vs. 127 μM for non-fluorinated) |
Locked Benzamide Degrons | Benzotriazino glutarimides | Mimics natural degron geometry | >10-fold reduced IKZF1 degradation |
PROTAC Benzamide Recruiters | BRD4/HDAC6 degraders | Enables targeted protein degradation | Outperform reference PROTACs |
The piperidine-pyrazine axis in this compound enables dual modulation of target affinity and brain bioavailability. The piperidine moiety (a saturated heterocyclic amine) contributes to:
Conversely, the pyrazine ring (a diazine heterocycle) provides:
The 3-(piperidin-1-yl)pyrazine linkage specifically enables vectorial geometry for deep binding pocket penetration. In SHP2 phosphatase inhibitors, analogous pyrazolo[3,4-b]pyrazines (e.g., clinical candidate RMC-4630) exploit this scaffold for allosteric inhibition via interactions with Tyr279 and Arg465 [8]. Hybrid nanoparticles containing piperidine-pyrazine conjugates demonstrate 3-fold enhanced brain accumulation versus non-heterocyclic analogs, attributed to amine-mediated endothelial transcytosis [6].
Table 2: Pharmacological Contributions of Piperidine-Pyrazine Hybrid Motifs [6] [8]
Pharmacological Role | Piperidine Contribution | Pyrazine Contribution | Synergistic Effect |
---|---|---|---|
Target Binding | Salt bridge formation with Asp | H-bond acceptance with Ser/Thr | Cooperative anchoring at catalytic sites |
BBB Penetration | Protonation enhances paracellular transport | Optimal log D (1.5-2.5) | 120% increase in brain:plasma ratio |
Metabolic Stability | Resistance to N-dealkylation | Low electron density avoids CYP oxidation | Plasma t₁/₂ > 4 hours |
The N-(4-methoxybenzyl) group is a strategic design element addressing two CNS drug delivery challenges: BBB penetration and oxidative stability. The 4-methoxybenzyl (PMB) group enhances passive diffusion through lipid bilayers via:
In oxygen-glucose deprivation (OGD) models, 4-methoxybenzylalcohol (4-MA) upregulates tight junction proteins (occludin, claudin-5) by 60–80% via PI3K/AKT pathway activation [4]. This correlates with 40% reductions in IL-6/TNF-α and 2.5-fold increased transendothelial electrical resistance—critical for maintaining BBB integrity under ischemic stress [4].
Moreover, the PMB group confers proteolytic resistance by:
This mirrors cysteine-protecting strategies where 4-methoxybenzyl thioethers resist glutathionylation 5-fold longer than unsubstituted analogs [10]. In vivo PET studies confirm that methoxybenzyl-containing tracers achieve 2.3-fold higher brain signal versus non-substituted counterparts within 30 minutes post-administration [5].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1